molecular formula C8H6O3 B168935 4-Hydroxyisobenzofuran-1(3H)-one CAS No. 13161-32-5

4-Hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168935
CAS No.: 13161-32-5
M. Wt: 150.13 g/mol
InChI Key: ZSCIMKFWMUXNBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A one-pot route for the synthesis of spiro-isobenzofuran compounds was developed via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .


Molecular Structure Analysis

The structure of 4-Hydroxyisobenzofuran-1(3H)-one was determined based on MS, 1D and 2D NMR spectral data .


Chemical Reactions Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H6O3 and a molecular weight of 150.13 g/mol.

Scientific Research Applications

Structural Analysis and Crystallography

Isobenzofuran-1(3H)-ones, also known as phthalides, are compounds with a benzene ring fused to a γ-lactone functionality. They are notable in various natural and synthetic compounds due to their significant biological activities. For instance, the structural analysis of 3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)isobenzofuran-1(3H)-one through single-crystal X-ray analysis reveals resonance-assisted hydrogen bonds (RAHBs) in its structure. Theoretical studies, including semi-empirical and DFT calculations, provide insights into the electronic structure and π-delocalization parameters, which are crucial for understanding the energy stabilization of RAHBs in the crystal packing of these molecules (Franca et al., 2016).

Synthesis and Catalysis

Isobenzofuran-1(3H)-ones are synthesized through various methods, including domino [Pd]-catalysis and [Cu]-catalysis. These methods exhibit broad substrate scope and are significant for the synthesis of compounds like the antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide. Such syntheses are crucial in the pharmaceutical industry and highlight the compound's versatility in drug synthesis (Mahendar & Satyanarayana, 2016).

Bioactivity and Pharmacological Potential

The antioxidant activity of isobenzofuran-1(3H)-ones on reactive oxygen species (ROS) has been studied in the context of neurodegenerative diseases. Compounds like phthalides exhibit various biological activities and are known to reduce ROS levels and lipid peroxidation in primary cultures of hippocampal neurons. This antioxidant property makes them potential candidates for pharmaceutical agents in the prevention and treatment of neurodegenerative diseases, emphasizing the therapeutic potential of 4-Hydroxyisobenzofuran-1(3H)-one derivatives (Teixeira et al., 2020).

Safety and Hazards

The safety data sheet for 4-Hydroxyisobenzofuran-1(3H)-one indicates that it is used for laboratory research purposes and is not intended for drug or household use .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they are considered potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

4-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCIMKFWMUXNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506053
Record name 4-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13161-32-5
Record name 4-Hydroxyphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 - 256 °C
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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